N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide
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Overview
Description
“N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide” is a complex organic compound that features an indoline moiety, a thiophene ring, and a nitrobenzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide” would likely involve multiple steps:
Formation of the indoline moiety: This could be achieved through the reduction of indole derivatives.
Introduction of the thiophene ring: This might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the nitrobenzamide group: This could be done through an amide coupling reaction using a nitrobenzoic acid derivative and an appropriate amine.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the indoline or thiophene rings.
Reduction: The nitro group could be reduced to an amine under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Oxidized derivatives of the indoline or thiophene rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
This compound could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways due to its structural complexity.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on its biological target. If it acts on enzymes, it might inhibit or activate them by binding to the active site. If it interacts with receptors, it could mimic or block natural ligands, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(indolin-1-yl)ethyl)-2-nitrobenzamide
- N-(2-(thiophen-2-yl)ethyl)-2-nitrobenzamide
- N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
Uniqueness
The presence of both indoline and thiophene rings in “N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide” might confer unique electronic properties, making it distinct from similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-21(16-7-2-4-9-18(16)24(26)27)22-14-19(20-10-5-13-28-20)23-12-11-15-6-1-3-8-17(15)23/h1-10,13,19H,11-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVIXCUVJPWWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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